tert-Butylhydrazine hydrochloride
Overview
Description
tert-Butylhydrazine hydrochloride: is a chemical compound with the molecular formula C4H13ClN2 and a molecular weight of 124.61 g/mol . It is a white crystalline powder that is soluble in water, dimethyl sulfoxide, and methanol . This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Tert-Butylhydrazine hydrochloride is primarily used as an intermediate in the synthesis of various agrochemicals . The specific targets of its action can vary depending on the final compound it is used to synthesize.
Mode of Action
This compound is involved in aromatic nucleophilic N-N exchange reactions . This means it can donate or accept a nitrogen atom during a chemical reaction, which allows it to form new bonds and create a variety of different compounds. The specifics of these interactions and the resulting changes would depend on the other reactants present in the system.
Biochemical Pathways
The biochemical pathways affected by this compound would be dependent on the specific compounds it is used to synthesize. For instance, it is used in the synthesis of certain insect growth regulators . These compounds can affect the biochemical pathways related to insect growth and development, leading to their efficacy as pesticides.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize. For example, when used to create certain pesticides, the resulting compounds can interfere with the normal growth and development of insects, leading to their effectiveness as pest control agents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Hydrazine Hydrate and tert-Butyl Alcohol Method:
Reactants: Hydrazine hydrate and tert-butyl alcohol.
Conditions: The reaction is carried out in the presence of hydrochloric acid at elevated temperatures (80-90°C).
Procedure: Hydrazine hydrate is mixed with hydrochloric acid, and tert-butyl alcohol is added dropwise.
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Acetic Acid Buffer System:
Reactants: tert-Butyl alcohol and hydrazine hydrate.
Conditions: The reaction is carried out using an acetic acid buffer system and hydrogen chloride.
Procedure: tert-Butyl alcohol is added to a solution of hydrazine hydrate in acetic acid buffer.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common conditions include the use of polar aprotic solvents like dimethyl sulfoxide and elevated temperatures.
Major Products:
Scientific Research Applications
Chemistry:
- tert-Butylhydrazine hydrochloride is used in the synthesis of diphosphinohydrazines, pyrazole derivatives, and other nitrogen-containing compounds .
Biology:
Medicine:
- It serves as an intermediate in the synthesis of pharmaceuticals, including insect growth regulators and other bioactive compounds .
Industry:
Comparison with Similar Compounds
-
tert-Butylamine hydrochloride:
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N,N-Dimethylhydrazine dihydrochloride:
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Phenylhydrazine hydrochloride:
Uniqueness:
Properties
IUPAC Name |
tert-butylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.ClH/c1-4(2,3)6-5;/h6H,5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPWVABNMBRBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064661 | |
Record name | Hydrazine, (1,1-dimethylethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic crystalline powder; [Alfa Aesar MSDS] | |
Record name | tert-Butylhydrazine hydrochloride | |
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CAS No. |
7400-27-3 | |
Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7400-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59497 | |
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Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |
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Record name | Hydrazine, (1,1-dimethylethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylhydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.183 | |
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Record name | tert-Butylhydrazine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of tert-Butylhydrazine hydrochloride in organic synthesis, as highlighted in the provided research?
A1: this compound serves as a reagent for introducing a tert-butylpyrazole moiety into molecules. This is particularly useful for synthesizing substituted pyrazoles, which are important heterocyclic compounds with various applications. [, , , , ]
Q2: Can you elaborate on the use of this compound as a protecting group in pyrazole chemistry?
A3: While this compound is primarily used for introducing tert-butylpyrazole units, one study demonstrates its potential as a protecting group. The tert-butyl group can be cleaved under specific conditions, allowing for further functionalization at the pyrazole nitrogen. This strategy enables the synthesis of complex pyrazole derivatives with desired substitutions. []
Q3: Beyond pyrazole synthesis, is this compound involved in any other notable chemical reactions?
A4: Research indicates that this compound can undergo complex reactions with diphosphinohydrazines. These reactions, explored in the context of metal complexes, can lead to N-N and P-N bond cleavage and even intramolecular rearrangements, highlighting the diverse reactivity of this compound. []
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